molecular formula C7H10N2O3 B6266988 ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate CAS No. 60178-98-5

ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate

Cat. No. B6266988
CAS RN: 60178-98-5
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O3 . It is a pyrazole derivative, a class of compounds that are known for their diverse pharmacological effects .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, the synthesis of 5-hydroxy-1H-pyrazoles was carried out using the literature protocol comprising acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization of the intermediate hydrazones .


Molecular Structure Analysis

The molecular structure of ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate has been determined through X-ray diffraction analysis . The optimal structure of the molecule was calculated by density functional theory (DFT) using the B3LYP/6-311+G (2 d, p) method .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .


Physical And Chemical Properties Analysis

The average mass of ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is 170.166 Da and its monoisotopic mass is 170.069138 Da .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate is not available, it’s important to handle all chemical compounds with care. For example, some pyrazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the design and synthesis of new pyrazole compounds, including ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate, has important research value .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate involves the reaction of ethyl 4-methyl-1H-pyrazole-3-carboxylate with hydroxylamine hydrochloride followed by cyclization with sodium ethoxide.", "Starting Materials": [ "Ethyl 4-methyl-1H-pyrazole-3-carboxylate", "Hydroxylamine hydrochloride", "Sodium ethoxide" ], "Reaction": [ "Step 1: Ethyl 4-methyl-1H-pyrazole-3-carboxylate is reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form ethyl 4-methyl-1H-pyrazole-3-carboxamidoxime.", "Step 2: Ethyl 4-methyl-1H-pyrazole-3-carboxamidoxime is then treated with sodium ethoxide in ethanol to undergo cyclization and form ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate." ] }

CAS RN

60178-98-5

Molecular Formula

C7H10N2O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.